molecular formula C30H20 B14282527 2,6-dinaphthalen-2-ylnaphthalene CAS No. 121212-76-8

2,6-dinaphthalen-2-ylnaphthalene

Cat. No.: B14282527
CAS No.: 121212-76-8
M. Wt: 380.5 g/mol
InChI Key: HIVTYEYTIOMUSF-UHFFFAOYSA-N
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Description

2,6-Dinaphthalen-2-ylnaphthalene is a polycyclic aromatic hydrocarbon composed of three naphthalene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dinaphthalen-2-ylnaphthalene typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where naphthalene boronic acid and a naphthalene halide are reacted in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinaphthalen-2-ylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Nitro-naphthalenes and sulfonated naphthalenes.

Mechanism of Action

The mechanism by which 2,6-dinaphthalen-2-ylnaphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various cellular responses. The pathways involved could include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dinaphthalen-2-ylnaphthalene is unique due to its structure, which consists of three naphthalene units. This gives it distinct electronic and steric properties compared to other naphthalene derivatives.

Properties

CAS No.

121212-76-8

Molecular Formula

C30H20

Molecular Weight

380.5 g/mol

IUPAC Name

2,6-dinaphthalen-2-ylnaphthalene

InChI

InChI=1S/C30H20/c1-3-7-23-17-25(11-9-21(23)5-1)27-13-15-30-20-28(14-16-29(30)19-27)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H

InChI Key

HIVTYEYTIOMUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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